molecular formula C27H24N2O4 B11231237 N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-[3-(phenylcarbonyl)-1H-indol-1-yl]acetamide

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-[3-(phenylcarbonyl)-1H-indol-1-yl]acetamide

Cat. No.: B11231237
M. Wt: 440.5 g/mol
InChI Key: DTYMEAZAHLWKMX-UHFFFAOYSA-N
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Description

2-(3-BENZOYL-1H-INDOL-1-YL)-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-BENZOYL-1H-INDOL-1-YL)-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the benzoyl group and the benzodioxepin moiety. Common reagents used in these reactions include indole-3-carbaldehyde, benzoyl chloride, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-BENZOYL-1H-INDOL-1-YL)-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

2-(3-BENZOYL-1H-INDOL-1-YL)-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Due to its potential therapeutic properties, it is investigated for drug development, particularly in targeting specific diseases.

    Industry: The compound can be used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-BENZOYL-1H-INDOL-1-YL)-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: These compounds share the indole core and have been studied for their biological activities.

    1H-indole-3-carbaldehyde derivatives: These are important precursors in the synthesis of various bioactive molecules.

    3-(1H-benzo[d]imidazol-2-yl) derivatives: These compounds have shown potential in medicinal chemistry for their antiproliferative activities.

Uniqueness

2-(3-BENZOYL-1H-INDOL-1-YL)-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H24N2O4

Molecular Weight

440.5 g/mol

IUPAC Name

2-(3-benzoylindol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide

InChI

InChI=1S/C27H24N2O4/c30-26(28-16-19-11-12-24-25(15-19)33-14-6-13-32-24)18-29-17-22(21-9-4-5-10-23(21)29)27(31)20-7-2-1-3-8-20/h1-5,7-12,15,17H,6,13-14,16,18H2,(H,28,30)

InChI Key

DTYMEAZAHLWKMX-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)CNC(=O)CN3C=C(C4=CC=CC=C43)C(=O)C5=CC=CC=C5)OC1

Origin of Product

United States

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